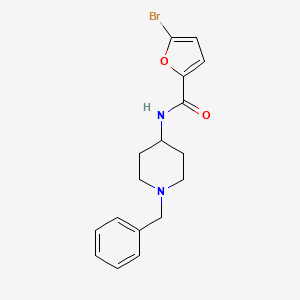

N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide

Overview

Description

Synthesis Analysis

The synthesis of N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide and its derivatives often involves multi-step chemical reactions, starting from basic building blocks such as piperidine or benzyl chloride. For instance, the preparation of related compounds can involve elimination reactions, reduction, and bromination steps to introduce the desired functional groups (Bi, 2014). These methodologies lay the groundwork for synthesizing N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide by adapting the reaction conditions and starting materials to target the specific furamide functionality.

Molecular Structure Analysis

The molecular structure of N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide is characterized by spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), which provide detailed insights into the compound's atomic arrangement and chemical bonds. These analyses reveal the presence of the benzyl-piperidine skeleton and the bromo-furamide moiety, highlighting the compound's complex structure and potential interaction sites for biological activity (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide participates in various chemical reactions due to its functional groups, enabling the synthesis of a wide range of derivatives with potential therapeutic applications. For example, its reactivity can be explored through electrophilic substitution reactions, enabling the introduction of additional functional groups that can modulate the compound's biological activity (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide, such as solubility, melting point, and crystalline structure, are crucial for its application in drug formulation and delivery. X-ray crystallography provides valuable information on the crystalline structure, offering insights into the compound's stability, packing, and intermolecular interactions (Galešić & Vlahov, 1990).

Chemical Properties Analysis

The chemical properties of N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide, including its reactivity, stability under various conditions, and interaction with biological targets, are fundamental for its potential use in medicinal chemistry. Studies focusing on its mechanism of action, binding affinity to receptors, and inhibition of biological pathways provide a foundation for developing new therapeutic agents based on this compound (Sugimoto et al., 1990).

Scientific Research Applications

Synthesis and Anti-Acetylcholinesterase Activity

Research into piperidine derivatives, including compounds structurally related to N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide, has identified their potential anti-acetylcholinesterase (AChE) activities. These activities suggest their usefulness in treating conditions like Alzheimer's disease, where enhancing acetylcholine levels can be beneficial. For example, Sugimoto et al. synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, discovering that certain modifications significantly enhance AChE inhibition, pointing to their potential as therapeutic agents for dementia and related cognitive disorders (Sugimoto et al., 1990).

Potential Therapeutics for Alzheimer’s Disease

Further exploration into the structural analogs of N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide has shown promise in Alzheimer’s disease treatment. Hussain et al. synthesized and assessed a series of furan-piperazine benzamides, revealing that some compounds exhibit strong inhibition against butyrylcholinesterase, an enzyme target for Alzheimer’s disease therapy. This research underscores the potential of these compounds as therapeutic entrants for neurodegenerative diseases (Hussain et al., 2016).

Radioligand Development for Neuroreceptor Imaging

In the field of diagnostic imaging, derivatives similar to N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide have been developed as radioligands for neuroreceptor imaging. Mertens et al. conducted a study on radioiodinated ligands with high affinity for serotonin-5HT2 receptors, showcasing their potential in γ-emission tomography for brain disorders. These findings highlight the role of such compounds in enhancing neuroimaging techniques, contributing to better diagnostic tools for psychiatric and neurological conditions (Mertens et al., 1994).

Antimicrobial and Antifungal Agents

The structural framework of N-(1-benzyl-4-piperidinyl)-5-bromo-2-furamide lends itself to antimicrobial applications as well. Attia et al. described the synthesis and evaluation of thiopyrimidin-4(3H)-ones, revealing their effectiveness against various bacteria and fungi. This research suggests the versatility of piperidine-based compounds in developing new antimicrobial agents, providing a basis for further exploration into their therapeutic potential (Attia et al., 2013).

properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-5-bromofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2/c18-16-7-6-15(22-16)17(21)19-14-8-10-20(11-9-14)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLNQEBWSSYXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(O2)Br)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-5-bromofuran-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4582572.png)

![3-[(4-anilinophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4582580.png)

![5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582585.png)

![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B4582597.png)

![methyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4582603.png)

![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4582611.png)

![4-ethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4582614.png)

![N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582630.png)

![N-(4-ethoxyphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4582632.png)

![4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4582639.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4582647.png)

![4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4582667.png)